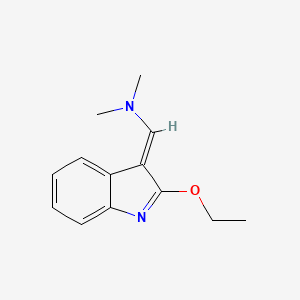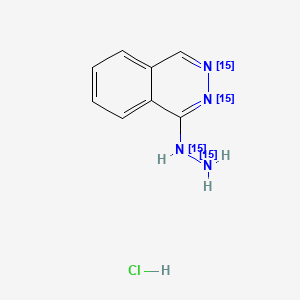
(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)oxirane is a deuterated derivative of phenyl oxirane, where all the hydrogen atoms on the phenyl ring are replaced with deuterium. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Deuterated compounds often exhibit unique properties compared to their non-deuterated counterparts, making them valuable in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,3,4,5,6-pentadeuteriophenyl)oxirane typically involves the following steps:
Deuteration of Benzene: Benzene is subjected to a deuteration process to replace hydrogen atoms with deuterium, resulting in pentadeuteriobenzene.
Formation of Phenyl Oxirane: The deuterated benzene is then reacted with an epoxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Phenyl Oxiranes: Produced through nucleophilic substitution reactions.
Scientific Research Applications
(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)oxirane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Employed in studies of metabolic pathways and enzyme interactions due to its deuterated nature.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of deuterated materials and as a standard in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism of action of (2S)-2-(2,3,4,5,6-pentadeuteriophenyl)oxirane involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects in chemical and biological systems. The oxirane ring is reactive and can form covalent bonds with nucleophiles, making it useful in studying reaction mechanisms and enzyme interactions.
Comparison with Similar Compounds
Similar Compounds
Phenyl Oxirane: The non-deuterated version of the compound.
(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)ethanol: A deuterated alcohol derivative.
(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)acetaldehyde: A deuterated aldehyde derivative.
Uniqueness
(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)oxirane is unique due to the presence of deuterium atoms, which can alter its physical and chemical properties. This makes it valuable for studying isotope effects and for use in applications where deuterated compounds are preferred.
Properties
CAS No. |
192506-02-8 |
|---|---|
Molecular Formula |
C8H8O |
Molecular Weight |
125.18 g/mol |
IUPAC Name |
(2R)-2-(2,3,4,5,6-pentadeuteriophenyl)oxirane |
InChI |
InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/t8-/m0/s1/i1D,2D,3D,4D,5D |
InChI Key |
AWMVMTVKBNGEAK-HRVDQBBZSA-N |
SMILES |
C1C(O1)C2=CC=CC=C2 |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H]2CO2)[2H])[2H] |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2 |
Synonyms |
(R)-Phenyl-d5-oxirane; (2R)-2-(Phenyl-d5)-oxirane; (R)-(+)-(Epoxyethyl)benzene-d5; (2R)-2-(Phenyl-d5)oxirane; (R)-Epoxystyrene-d5; (R)-Phenylethylene-d5 Oxide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-(4-hydroxyphenyl)-2-propenamide](/img/new.no-structure.jpg)
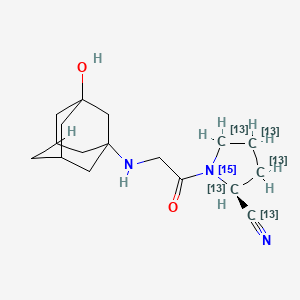
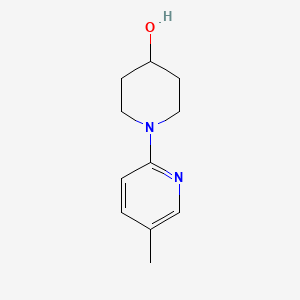
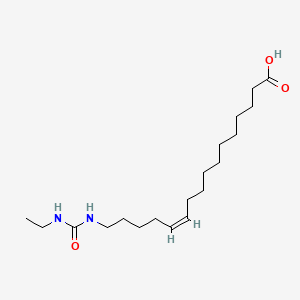
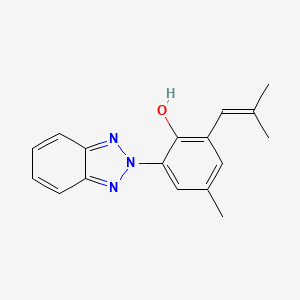
![Hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B585075.png)
